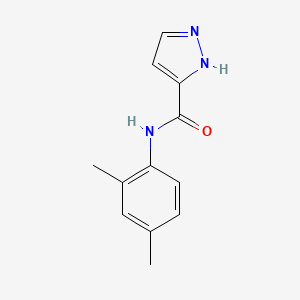

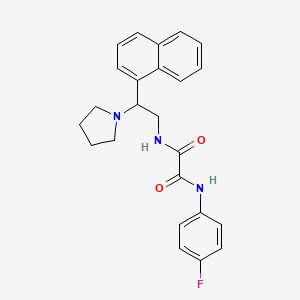

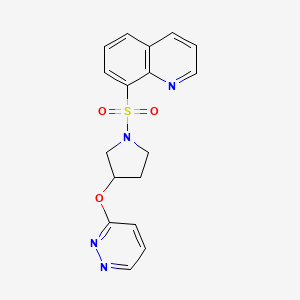

1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone is a complex organic molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the dimethylpyrimidinyl and indolyl groups. While the papers provided do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be used to infer some aspects of the target compound.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with basic building blocks. For instance, enaminones were synthesized by refluxing with dimethylformamide dimethylacetal (DMF-DMA) without any solvent, which then reacted with urea and substituted benzaldehydes to yield dihydropyrimidinone derivatives . Similarly, the synthesis of a piperidin-4-one derivative involved a reaction with an oxime and chloromethylpyridine . These methods suggest that the target compound could also be synthesized through a multi-step process involving the formation of a piperidinyl moiety and subsequent attachment of a dimethylpyrimidinyl group and an indolyl group.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as single-crystal X-ray crystallography. For example, the crystal structure of a morpholine-containing enaminone was determined , and the nonplanar structure of a piperidin-4-one derivative was described, with the piperidine ring exhibiting a chair conformation . These findings imply that the target compound may also have a complex three-dimensional structure, which could be studied using similar crystallographic techniques.

Chemical Reactions Analysis

The papers discuss the reactivity of pyrimidine and piperidine derivatives. For instance, the regioselective amination of condensed pyrimidines has been reported, which could be relevant to the functionalization of the pyrimidine ring in the target compound . The bioactivity of these compounds, such as their inhibitory activities toward fungi, suggests that the target compound may also participate in biological chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various analytical techniques. Elemental analysis, IR, and NMR spectra were used to characterize a piperidin-4-one derivative . The crystallographic data provided insights into the density and molecular geometry . These methods could be applied to determine the physical and chemical properties of the target compound, such as solubility, melting point, and stability.

Scientific Research Applications

Synthesis and Antibacterial Activity

Studies have demonstrated the synthesis of compounds containing the piperidine and pyrimidine structures through various synthetic methodologies, including microwave-assisted synthesis. These compounds have been evaluated for their antibacterial properties, showing potential as antibacterial agents. For instance, Merugu, Ramesh, and Sreenivasulu (2010) explored microwave-assisted synthesis and the antibacterial activity of piperidine-containing pyrimidine imines and thiazolidinones, highlighting the effective antibacterial properties of these compounds (Merugu, Ramesh, & Sreenivasulu, 2010). Another study by the same authors focused on the synthesis of 2-(4-phenyl-6-(4-(piperidin-1-yl) aryl substituted) pyrimidin-2-yl) isoindoline-1,3-diones, also underlining the antibacterial activities of these synthesized compounds (Merugu, Ramesh, & Sreenivasulu, 2010).

Antitumor/Anticancer Activity

Research into dihydropyrimidinones (DHPMs), which share structural features with the query compound, shows promising antitumor and anticancer activities. Venkateshwarlu et al. (2014) synthesized a new series of DHPMs and evaluated their in vitro and in vivo antitumor/anticancer activities, suggesting the potential of these compounds in cancer treatment (Venkateshwarlu, Chakradar Rao, Reddy, & Narasimha Reddy, 2014).

Neuroprotective Agents

Indole derivatives, which are structurally related to the query compound, have been investigated for their potential as neuroprotective agents. Buemi et al. (2013) synthesized several indole derivatives that showed potent ligand properties for N-methyl-D-aspartate (NMDA) receptors and demonstrated antioxidant properties. This research suggests the potential of such compounds in treating neurodegenerative diseases (Buemi, De Luca, Chimirri, Ferro, Gitto, Alvarez-Builla, & Alajarín, 2013).

Synthesis and Characterization

The synthesis and characterization of novel compounds containing piperidine and pyrimidine structures are central to expanding the chemical space for various applications, including the development of new pharmaceuticals. Bhat et al. (2018) described the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety, showcasing a simple and efficient method for obtaining these compounds with potential biological activities (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

properties

IUPAC Name |

1-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-indol-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2/c1-15-13-20(23-16(2)22-15)27-18-8-11-24(12-9-18)21(26)14-25-10-7-17-5-3-4-6-19(17)25/h3-7,10,13,18H,8-9,11-12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEMXOBNVPNJEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CN3C=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

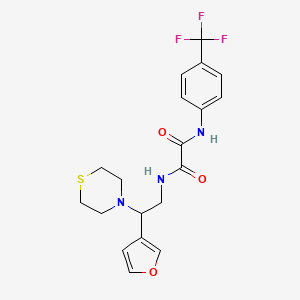

![(E)-3-(furan-2-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2531797.png)

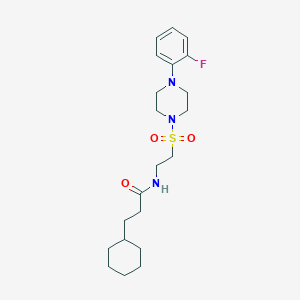

![8-[(E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2531799.png)

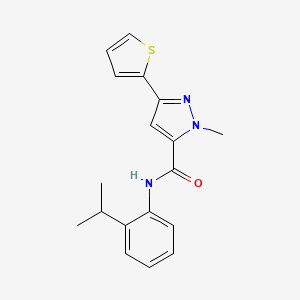

![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(cyclopentyloxy)phenyl]amino}acetamide](/img/structure/B2531805.png)

![5-(4-bromophenyl)-2-(isopropylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2531811.png)

![(E)-methyl 3-carbamoyl-2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2531813.png)